molecular formula C18H18N4O2 B3000843 3-((4-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 898651-02-0

3-((4-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B3000843
CAS No.: 898651-02-0
M. Wt: 322.368
InChI Key: WIGOHGXZTNLPCF-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a synthetic 1,2,4-triazin-5-one derivative characterized by two key substituents:

  • 4-Methoxyphenylamino group at position 3, contributing electron-donating properties via the methoxy substituent.

Properties

IUPAC Name

3-(4-methoxyanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-3-5-13(6-4-12)11-16-17(23)20-18(22-21-16)19-14-7-9-15(24-2)10-8-14/h3-10H,11H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGOHGXZTNLPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a derivative of triazine known for its diverse biological activities. Triazine derivatives have been extensively studied due to their potential pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4OC_{18}H_{20}N_4O, with a molecular weight of 312.38 g/mol. The structure features a triazine core substituted with a methoxyphenyl and a methylbenzyl group, which may influence its biological activity.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have demonstrated efficacy against various bacterial strains. A study reported that derivatives of 1,2,4-triazole showed notable antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Triazine Derivatives

Compound NameBacterial Strain TestedInhibition Zone (mm)
Triazine AE. coli15
Triazine BS. aureus18
Target CompoundE. coliTBD
Target CompoundS. aureusTBD

Anticancer Activity

The anticancer potential of triazine derivatives has been widely documented. In vitro studies have shown that certain triazine compounds exhibit cytotoxic effects on various cancer cell lines, including glioblastoma and breast cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Activity Assessment
In a study evaluating the cytotoxicity of several triazine derivatives against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, it was found that certain derivatives exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 . The target compound's activity remains to be quantified in similar assays.

Antioxidant Activity

Antioxidant properties are critical for compounds intended for therapeutic use due to their ability to neutralize free radicals. The DPPH radical scavenging method is commonly employed to assess antioxidant activity. Preliminary results suggest that related compounds show antioxidant activities significantly higher than ascorbic acid .

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)
Ascorbic Acid85
Triazine C90
Target CompoundTBD

The biological activity of triazine compounds is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of electron-donating groups (like methoxy) enhances their nucleophilicity, facilitating interactions with targets involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antibacterial and Antifungal Triazinone Derivatives

Key Compounds:
  • Compound 20b (4-((4-fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one): Exhibits broad-spectrum antibacterial activity (MIC 3.90 μg/mL against E. coli and S. aureus) and potent biofilm inhibition (87.4% for E. coli) due to the para-fluoro substituent .
  • Compound 20a (ethylideneamino analog): Shows selectivity against S. typhi (MIC 7.81 μg/mL) and antifungal activity against A. flavus (MIC 15.62 μg/mL) .
Comparison with Target Compound:
Property Target Compound Compound 20b
Substituents 4-Methylbenzyl, 4-methoxyphenyl 4-Fluorobenzylidene, trifluoromethyl
Antibacterial Activity Not reported MIC 3.90 μg/mL (broad-spectrum)
Biofilm Inhibition Not reported 87.4% (E. coli)
Antifungal Activity Not reported Moderate (IR 43–82%)

The target compound’s methoxy group may reduce antibacterial potency compared to 20b’s electron-withdrawing fluoro group, which enhances membrane disruption .

Anticancer Triazinones

Key Compounds:
  • Compound 12 (4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one): Demonstrates cytotoxicity against cancer cell lines due to the thienylvinyl group, which enhances π-π stacking with DNA .
  • Compound 18 (thiadiazolo-triazinone fused derivative): Exhibits improved solubility and target binding via the thiadiazole ring .
Comparison with Target Compound:
Property Target Compound Compound 12
Substituents 4-Methylbenzyl, methoxyphenyl Thienylvinyl, hydroxypropylthio
Bioactivity Not reported Cytotoxic (IC₅₀ < 10 μM)
Structural Complexity Simple triazinone core Fused thiadiazole ring

Herbicidal Triazinones

Key Compounds:
  • Metribuzin (4-Amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one): A commercial herbicide inhibiting photosynthesis (PSII). Its tert-butyl and methylthio groups confer soil persistence and selectivity .
  • Isomethiozin (6-tert-butyl-4-isobutylideneamino-3-methylthio analog): Modified to resist degradation, enhancing herbicidal longevity .
Comparison with Target Compound:
Property Target Compound Metribuzin
Substituents 4-Methylbenzyl, methoxyphenyl tert-Butyl, methylthio
Mode of Action Unknown PSII inhibition
Application Potential antimicrobial Herbicidal

The target compound’s bulky 4-methylbenzyl group may reduce soil mobility compared to metribuzin’s tert-butyl group, limiting herbicidal utility .

Substituent Effects on Bioactivity

  • Electron-Donating Groups (e.g., methoxy) : Enhance solubility but may reduce antibacterial potency compared to electron-withdrawing groups (e.g., fluoro in 20b) .
  • Lipophilic Groups (e.g., methylbenzyl) : Improve membrane penetration but may compromise selectivity in herbicidal applications .

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